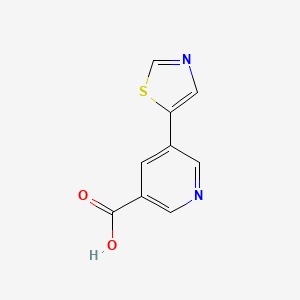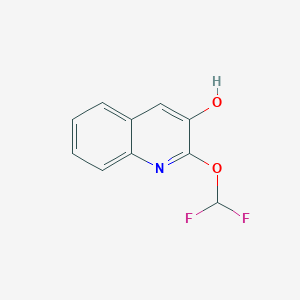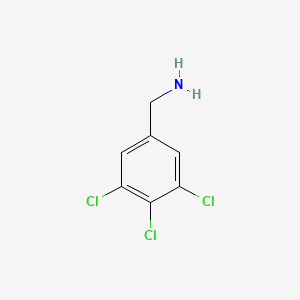
6-Chloro-2-cyclopropyl-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-cyclopropyl-7-methyl-7H-purine is a chemical compound with the molecular formula C9H9ClN4 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyclopropyl-7-methyl-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-cyclopropyl-7-methyl-7H-purine and thionyl chloride.
Chlorination: The 2-cyclopropyl-7-methyl-7H-purine is reacted with thionyl chloride under controlled conditions to introduce the chlorine atom at the 6-position of the purine ring. This reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale of production, the synthesis may be carried out in batch or continuous reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyclopropyl-7-methyl-7H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine, ethylamine), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride may be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methylamine would yield 6-methylamino-2-cyclopropyl-7-methyl-7H-purine.
Scientific Research Applications
6-Chloro-2-cyclopropyl-7-methyl-7H-purine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other purine derivatives and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyclopropyl-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, some general aspects include:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Chloro-2-cyclopropyl-7-methyl-7H-purine include:
6-Chloro-2-cyclopropyl-7H-purine: Lacks the methyl group at the 7-position.
2-Cyclopropyl-7-methyl-7H-purine: Lacks the chlorine atom at the 6-position.
6-Chloro-7-methyl-7H-purine: Lacks the cyclopropyl group at the 2-position.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H9ClN4 |
|---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
6-chloro-2-cyclopropyl-7-methylpurine |
InChI |
InChI=1S/C9H9ClN4/c1-14-4-11-9-6(14)7(10)12-8(13-9)5-2-3-5/h4-5H,2-3H2,1H3 |
InChI Key |
KSNXYQSEAKEAEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)C3CC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11893255.png)
![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile](/img/structure/B11893283.png)






